molecular formula C27H52O7 B13783555 (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate CAS No. 67953-13-3

(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate

Cat. No.: B13783555
CAS No.: 67953-13-3
M. Wt: 488.7 g/mol
InChI Key: BPFNDUHQLDMVAQ-UHFFFAOYSA-N
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Description

(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is a complex organic compound that features a pyran ring substituted with multiple hydroxyl groups and a stearate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate typically involves the esterification of stearic acid with a tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methanol precursor. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to promote ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. Its structural features make it a suitable candidate for investigating the interactions between enzymes and substrates.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of hydroxyl groups and ester linkages may impart bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an additive in polymer formulations to enhance properties such as flexibility and thermal stability.

Mechanism of Action

The mechanism of action of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that influence the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is unique due to its combination of a pyran ring with multiple hydroxyl groups and a stearate ester

Properties

CAS No.

67953-13-3

Molecular Formula

C27H52O7

Molecular Weight

488.7 g/mol

IUPAC Name

[4-hydroxy-3,5,5-tris(hydroxymethyl)oxan-3-yl]methyl octadecanoate

InChI

InChI=1S/C27H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)34-23-27(20-30)22-33-21-26(18-28,19-29)25(27)32/h25,28-30,32H,2-23H2,1H3

InChI Key

BPFNDUHQLDMVAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)CO)CO

Origin of Product

United States

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